

# IUPAC nomenclature and CAS number for 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chloropentane-2,3-diol

Cat. No.: B15423855

Get Quote

# An In-depth Technical Guide to 4-Chloropentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and available data for **4-Chloropentane-2,3-diol**. Due to the limited availability of public domain data, this document focuses on the formal naming conventions and computed properties of a specific stereoisomer.

#### **IUPAC Nomenclature and CAS Number**

The unambiguous systematic name for **4-Chloropentane-2,3-diol**, in a specific stereoisomeric form, is (2S,3S,4R)-**4-chloropentane-2,3-diol**[1]. This nomenclature defines the precise three-dimensional arrangement of the atoms within the molecule.

A Chemical Abstracts Service (CAS) number for **4-Chloropentane-2,3-diol** could not be located in the available databases.

## **Physicochemical Properties**

While experimental data for **4-Chloropentane-2,3-diol** is not readily available, computational models provide estimated physicochemical properties for the (2S,3S,4R) stereoisomer. These properties are crucial for initial assessments in research and development.



Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>11</sub> ClO <sub>2</sub>	PubChem[1]
Molecular Weight	138.59 g/mol	PubChem[1]
XLogP3	0.4	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem
Exact Mass	138.0447573 g/mol	PubChem[1]
Topological Polar Surface Area	40.5 Ų	PubChem[1]

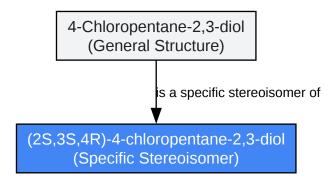
## **Experimental Protocols**

A thorough search of scientific literature and chemical databases did not yield any established experimental protocols for the synthesis or specific reactions of **4-Chloropentane-2,3-diol**.

### Signaling Pathways and Logical Relationships

Information regarding the interaction of **4-Chloropentane-2,3-diol** with biological signaling pathways is not currently available in the public domain. Therefore, a diagrammatic representation of its biological activity cannot be provided.

As a logical representation of the available information, the following diagram illustrates the relationship between the general chemical structure and its specifically identified stereoisomer.





Click to download full resolution via product page

Caption: Relationship between the general structure and a specific stereoisomer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. (2S,3S,4R)-4-chloropentane-2,3-diol | C5H11ClO2 | CID 10441769 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC nomenclature and CAS number for 4-Chloropentane-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15423855#iupac-nomenclature-and-cas-number-for-4-chloropentane-2-3-diol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com